Phosphorylcolamine magnesium

CAS No.: 34851-96-2

Cat. No.: VC17122005

Molecular Formula: C2H6MgNO4P

Molecular Weight: 163.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34851-96-2 |

|---|---|

| Molecular Formula | C2H6MgNO4P |

| Molecular Weight | 163.35 g/mol |

| IUPAC Name | magnesium;2-aminoethyl phosphate |

| Standard InChI | InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2 |

| Standard InChI Key | DIRBYEBJSXDZOC-UHFFFAOYSA-L |

| Canonical SMILES | C(COP(=O)([O-])[O-])N.[Mg+2] |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Identification

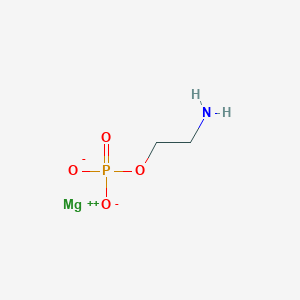

Phosphorylcolamine magnesium is defined by the molecular formula C₂H₆MgNO₄P, comprising two carbon atoms, six hydrogen atoms, one magnesium atom, one nitrogen atom, four oxygen atoms, and one phosphorus atom . Its IUPAC name, magnesium;2-aminoethyl phosphate, reflects the coordination of magnesium with the phosphorylated ethanolamine backbone . The compound’s SMILES notation, C(COP(=O)([O-])[O-])N.[Mg+2], illustrates the phosphate group linked to the ethanolamine moiety and the ionic bond with magnesium.

Structural Characteristics

The 2D structure features a central magnesium ion (Mg²⁺) coordinated to two deprotonated phosphate oxygen atoms from the phosphorylcolamine ligand . X-ray crystallography and computational models reveal a tetrahedral geometry around magnesium, stabilized by electrostatic interactions . The 3D conformation, accessible via PubChem’s interactive tools, highlights the compound’s compact structure, which facilitates solubility in aqueous environments .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆MgNO₄P | |

| Molecular Weight | 163.35 g/mol | |

| IUPAC Name | Magnesium;2-aminoethyl phosphate | |

| SMILES | C(COP(=O)([O-])[O-])N.[Mg+2] | |

| Solubility | Highly soluble in water |

Synthesis and Preparation

Synthetic Routes

Phosphorylcolamine magnesium is synthesized via the reaction of phosphorylcolamine (phosphorylethanolamine) with magnesium salts, such as magnesium chloride or hydroxide. The process typically involves:

-

Ligand Preparation: Phosphorylethanolamine (CID 1015) is derived from ethanolamine through phosphorylation .

-

Ion Exchange: The phosphate group’s oxygen atoms coordinate with Mg²⁺ in an aqueous medium, displacing counterions (e.g., Cl⁻).

-

Purification: Crystallization or chromatography isolates the product.

Despite its straightforward stoichiometry, industrial-scale synthesis remains underdeveloped due to challenges in optimizing yield and purity.

Analytical Characterization

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the compound’s structure. The InChIKey DIRBYEBJSXDZOC-UHFFFAOYSA-L provides a unique identifier for database searches . Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition occurring via phosphate group cleavage.

Biological and Pharmacological Roles

Metabolic Functions

As a magnesium-bound phosphoethanolamine derivative, phosphorylcolamine magnesium participates in:

-

Cellular Signaling: Magnesium ions modulate ATPase activity and enzyme function, while phosphorylcolamine serves as a precursor for phospholipid synthesis .

-

Nutrient Transport: The compound’s solubility enhances magnesium bioavailability, supporting roles in bone health and neuromuscular function .

Comparative Analysis with Related Compounds

Magnesium Phosphate vs. Phosphorylcolamine Magnesium

While both contain magnesium and phosphate groups, magnesium phosphate (Mg₃(PO₄)₂) is an inorganic salt used in ceramics and supplements, whereas phosphorylcolamine magnesium’s organic ligand enables biological integration .

Table 2: Structural and Functional Comparisons

| Compound | Formula | Molecular Weight | Primary Use |

|---|---|---|---|

| Phosphorylcolamine Mg | C₂H₆MgNO₄P | 163.35 g/mol | Biochemical research |

| Trimagnesium Phosphate | Mg₃(PO₄)₂ | 262.86 g/mol | Food additive |

| Magnesium Chloride | MgCl₂ | 95.21 g/mol | Electrolyte replenishment |

Phosphorylcolamine Derivatives

Replacing magnesium with calcium or zinc alters solubility and binding affinity, impacting pharmacological profiles.

Research Gaps and Future Directions

Current literature lacks mechanistic studies on phosphorylcolamine magnesium’s interaction with cellular receptors or enzymes. Priorities include:

-

In Vivo Efficacy Trials: Assessing bioavailability and toxicity in animal models.

-

Synthetic Optimization: Developing scalable production methods.

-

Molecular Dynamics Simulations: Predicting behavior in biological membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume